molecular formula C16H14ClN3O2 B8737871 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE CAS No. 60548-02-9

6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE

Cat. No.: B8737871
CAS No.: 60548-02-9
M. Wt: 315.75 g/mol
InChI Key: VULUOYHJUMCHSH-UHFFFAOYSA-N
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Description

6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE: is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-6,7-dimethoxyquinazoline with benzyl alcohol in the presence of a base. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinazolines.

Scientific Research Applications

Chemistry: 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE is used as an intermediate in the synthesis of various bioactive molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections.

Medicine: The compound’s potential as a therapeutic agent is being explored in preclinical studies. Its derivatives have shown promise in inhibiting the growth of cancer cells and bacteria, making it a potential candidate for new drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Comparison: Compared to these similar compounds, 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE has a unique benzyloxy group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a more potent inhibitor in certain applications. Additionally, the presence of the methoxy group at the 7-position can affect its solubility and pharmacokinetic properties, further distinguishing it from other quinazoline derivatives.

Properties

CAS No.

60548-02-9

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

2-chloro-7-methoxy-6-phenylmethoxyquinazolin-4-amine

InChI

InChI=1S/C16H14ClN3O2/c1-21-13-8-12-11(15(18)20-16(17)19-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,18,19,20)

InChI Key

VULUOYHJUMCHSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N=C2N)Cl)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Dimethyl formamide (7.9 ml, 0.10 mol) was added dropwise to phosphorus oxychloride (47.9 ml, 0.52 mol) with stirring. After 10 minutes, 4-amino-6-benzyloxy-2-hydroxy-7-methoxyquinazoline (16.4 g, 0.055 mol) was added portionwise and the resulting mixture heated at 90° C. for 1.5 hours, then cooled and poured into ethyl acetate (750 ml). The mixture was neutralised by the portionwise addition of aqueous sodium carbonate and the phases were separated. The organic layer was evaporated to dryness and the residue combined with the organic phase which was then treated with aqueous sodium hydroxide to basify (pH10) and the mixture was heated at 90° C. for 2 hours. After cooling, the mixture was partitioned between dichloromethane (11) and water (11), the organic phase washed with water, dried over MgSO4 and evaporated to give a pale yellow solid. Trituration with isopropanol afforded the subtitle compound as a colourless solid (4.64 g, 27%). Rf 0.64 (ethyl acetate:methanol 95:5, v/v). MS m/z 316, 318 (MH+).
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
47.9 mL
Type
reactant
Reaction Step One
Name
4-amino-6-benzyloxy-2-hydroxy-7-methoxyquinazoline
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Five
Yield
27%

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